Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions. The compound’s reactivity and stability under various conditions are also discussed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
: Ethyl 2-methyl-2,3-butadienoate, through [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leads to the synthesis of highly functionalized tetrahydropyridines, showing the compound's utility in creating complex chemical structures with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Stereoselective Synthesis
: A four-component tandem protocol demonstrates the compound's role in the rapid and stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing its potential in creating diverse chemical structures with high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).
Photophysical Behavior and Applications
: The photophysical properties of a novel 4-aza-indole derivative, closely related to Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, were explored, highlighting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices due to its high fluorescence intensity and reverse solvatochromism behavior (Bozkurt & Doğan, 2018).
Triphenylphosphine-Catalyzed Synthesis
: A study demonstrates the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using Ethyl 2-arylamino-2-oxo-acetates and dimethyl acetylenedicarboxylate, catalyzed by triphenylphosphine. This process offers a good yield and showcases the compound's utility in complex chemical reactions (Yavari, Aghazadeh, & Tafazzoli, 2002).
Applications in Cancer Research
- Overcoming Drug Resistance : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown promise in mitigating drug resistance in cancer cells, suggesting its potential as an anticancer agent capable of overcoming acquired drug resistance through the induction of apoptosis (Das et al., 2009).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and disposal.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)7-9-8(5-6-12-9)11(14)16-4-2/h5-6,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLGULDSGMYQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496030 | |
Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
25472-44-0 | |
Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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